3-(2-Amino-6-fluoro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-(2-Amino-6-fluoro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound. It features a complex structure with multiple functional groups, including an azetidine ring, a carboxylic acid ester, and an amino group. This compound is of interest in various fields of research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-6-fluoro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenoxymethyl Group: This step may involve nucleophilic substitution reactions.
Amino Group Addition: This can be achieved through amination reactions.
Esterification: The final step involves esterification to form the tert-butyl ester.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions could target the azetidine ring or the ester group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Activity Studies: Researchers may investigate its potential as a bioactive compound, including its interactions with enzymes or receptors.
Medicine
Drug Development: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry
Material Science: It may find applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2-Amino-6-fluoro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester would depend on its specific interactions with biological targets. Potential mechanisms could involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Receptor Interaction: Modulating receptor activity in cells.
Pathway Modulation: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
3-(2-Amino-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester: Lacks the fluorine atom.
3-(2-Fluoro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester: Lacks the amino group.
3-(2-Amino-6-chloro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester: Contains a chlorine atom instead of fluorine.
Uniqueness
The presence of both the amino and fluorine groups in 3-(2-Amino-6-fluoro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester may confer unique chemical and biological properties, such as increased reactivity or specific biological activity.
Properties
IUPAC Name |
tert-butyl 3-[(2-amino-6-fluorophenoxy)methyl]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3/c1-15(2,3)21-14(19)18-7-10(8-18)9-20-13-11(16)5-4-6-12(13)17/h4-6,10H,7-9,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHXRDOBSYXHAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)COC2=C(C=CC=C2F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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